Cas no 1183644-12-3 (4-fluoro-2-(3-methylphenyl)benzoic acid)

4-Fluoro-2-(3-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a 3-methylphenyl substituent at the ortho position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization and application in the synthesis of bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the methylphenyl group contributes to lipophilicity, influencing solubility and interaction with biological targets. Its well-defined structure and high purity make it a valuable intermediate for developing novel compounds with potential therapeutic or pesticidal properties. Suitable for controlled reactions, it offers precise reactivity in carboxylation and coupling processes.
4-fluoro-2-(3-methylphenyl)benzoic acid structure
1183644-12-3 structure
商品名:4-fluoro-2-(3-methylphenyl)benzoic acid
CAS番号:1183644-12-3
MF:C14H11O2F
メガワット:230.234
MDL:MFCD12859255
CID:2615733
PubChem ID:53211141

4-fluoro-2-(3-methylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-fluoro-2-(3-methylphenyl)benzoic acid
    • A1-32974
    • MFCD12859255
    • 4-FLUORO-2-(3-METHYLPHENYL)BENZOIC ACID
    • SCHEMBL17796958
    • 1183644-12-3
    • AKOS005821073
    • 5-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
    • DTXSID20681173
    • MDL: MFCD12859255
    • インチ: InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
    • InChIKey: XSOXOKBAOWOCHK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 230.07430775Da
  • どういたいしつりょう: 230.07430775Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 37.3Ų

4-fluoro-2-(3-methylphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB325841-5g
4-Fluoro-2-(3-methylphenyl)benzoic acid, 95%; .
1183644-12-3 95%
5g
€1159.00 2024-06-08
abcr
AB325841-5 g
4-Fluoro-2-(3-methylphenyl)benzoic acid, 95%; .
1183644-12-3 95%
5g
€1159.00 2023-04-26

4-fluoro-2-(3-methylphenyl)benzoic acid 関連文献

4-fluoro-2-(3-methylphenyl)benzoic acidに関する追加情報

4-Fluoro-2-(3-Methylphenyl)benzoic Acid (CAS No. 1183644-12-3): An Overview of Its Structure, Properties, and Applications

4-Fluoro-2-(3-methylphenyl)benzoic acid (CAS No. 1183644-12-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted benzene ring and a methyl-substituted phenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular formula of 4-fluoro-2-(3-methylphenyl)benzoic acid is C15H12FO2, with a molecular weight of approximately 250.25 g/mol. The compound is a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in its formulation and application.

In terms of its chemical structure, the presence of the fluoro group on the benzene ring can significantly influence the compound's electronic properties and reactivity. Fluorine is known for its strong electron-withdrawing effect, which can enhance the acidity of the carboxylic acid group and affect the compound's overall stability and reactivity. Additionally, the methyl group on the phenyl ring can contribute to the compound's lipophilicity, making it more suitable for certain biological applications.

The physical properties of 4-fluoro-2-(3-methylphenyl)benzoic acid, such as its melting point and solubility, are crucial for its use in various applications. The melting point of this compound is typically around 170-175°C, which can be important for its handling and processing in laboratory settings. Its solubility in organic solvents makes it amenable to a wide range of synthetic transformations and analytical techniques.

In recent years, 4-fluoro-2-(3-methylphenyl)benzoic acid has been studied extensively for its potential applications in medicinal chemistry. One area of interest is its use as an intermediate in the synthesis of pharmaceuticals. The unique combination of functional groups in this compound can serve as a building block for more complex molecules with therapeutic potential. For example, it has been used in the synthesis of anti-inflammatory agents and anticancer drugs.

A study published in the Journal of Medicinal Chemistry highlighted the use of 4-fluoro-2-(3-methylphenyl)benzoic acid as a key intermediate in the development of novel anti-inflammatory compounds. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its potential as a lead molecule for further drug development.

Beyond its use as an intermediate, 4-fluoro-2-(3-methylphenyl)benzoic acid has also shown promise as a standalone therapeutic agent. Research has indicated that this compound possesses antioxidant properties, which can be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. A study published in Free Radical Biology and Medicine demonstrated that this compound could effectively scavenge free radicals and protect cells from oxidative damage.

In addition to its therapeutic potential, 4-fluoro-2-(3-methylphenyl)benzoic acid has been explored for its use in materials science. The unique electronic properties conferred by the fluoro group make it suitable for applications in organic electronics and photovoltaics. Researchers have investigated the use of this compound as a component in organic semiconductors, where its high electron affinity can enhance device performance.

The synthesis of 4-fluoro-2-(3-methylphenyl)benzoic acid typically involves multistep processes that include functional group manipulations and coupling reactions. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with 3-methylphenylboronic acid using palladium-catalyzed cross-coupling reactions such as Suzuki coupling. This method provides high yields and good purity, making it suitable for large-scale production.

Safety considerations are also important when handling 4-fluoro-2-(3-methylphenyl)benzoic acid. While it is not classified as a hazardous material, proper precautions should be taken to avoid skin contact and inhalation. Personal protective equipment (PPE) such as gloves and safety goggles should be used when working with this compound to ensure safe handling.

In conclusion, 4-fluoro-2-(3-methylphenyl)benzoic acid (CAS No. 1183644-12-3) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique molecular structure endows it with valuable chemical and biological properties that make it an attractive candidate for further investigation and development. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific fields.

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Amadis Chemical Company Limited
(CAS:1183644-12-3)4-fluoro-2-(3-methylphenyl)benzoic acid
A1106376
清らかである:99%
はかる:5g
価格 ($):687.0